2-Amino-1-naphthoic acid hydrochloride
CAS No.:
Cat. No.: VC17449695
Molecular Formula: C11H10ClNO2
Molecular Weight: 223.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10ClNO2 |
|---|---|
| Molecular Weight | 223.65 g/mol |
| IUPAC Name | 2-aminonaphthalene-1-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C11H9NO2.ClH/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14;/h1-6H,12H2,(H,13,14);1H |
| Standard InChI Key | QPIWUDLLFSQVHM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2C(=O)O)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
2-Amino-1-naphthoic acid hydrochloride is systematically named as 2-aminonaphthalene-1-carboxylic acid hydrochloride, reflecting its naphthalene backbone substituted with an amino group at the 2-position and a carboxylic acid group at the 1-position, neutralized by hydrochloric acid. The compound’s molecular formula, , corresponds to a monoprotic hydrochloride salt of the parent carboxylic acid (CID 12745006) . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-aminonaphthalene-1-carboxylic acid; hydrochloride | |
| SMILES | C1=CC=C2C(=C1)C=CC(=C2C(=O)O)N.Cl | |
| InChIKey | QPIWUDLLFSQVHM-UHFFFAOYSA-N | |
| Molecular Weight | 223.65 g/mol |
The hydrochloride salt enhances the compound’s stability and solubility in polar solvents compared to the free base form.
Structural Elucidation and Conformational Analysis
The compound’s 2D structure features a naphthalene ring system with substituents at the 1- and 2-positions (Figure 1). The carboxylic acid group at position 1 participates in hydrogen bonding, while the amino group at position 2 contributes to resonance stabilization. The hydrochloride salt forms via protonation of the amino group, resulting in a zwitterionic structure in aqueous solutions .
3D conformational analysis reveals a planar aromatic system with slight distortion due to steric interactions between the amino and carboxylic acid groups. This distortion influences packing in the crystalline lattice, as evidenced by X-ray diffraction studies of analogous naphthalene derivatives .
Synthesis and Production Methods
Industrial Synthesis Challenges
While direct synthesis protocols for 2-amino-1-naphthoic acid hydrochloride are not explicitly detailed in the provided sources, industrial production of related naphthalene derivatives often involves multi-step processes such as nitration, reduction, and carboxylation. For example, the Bucherer reaction—a method cited in the production of 2-amino-1-naphthalenesulfonic acid (Tobias acid)—highlights the use of amination under high-pressure conditions with ammonium bisulfite . Adapting such methods for carboxylic acid derivatives would require substituting sulfonic acid precursors with naphthoic acid analogs.
A hypothetical synthesis route could involve:
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Nitration of 1-naphthoic acid to introduce a nitro group at the 2-position.
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Catalytic hydrogenation to reduce the nitro group to an amine.
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Acidification with HCl to form the hydrochloride salt.
Purification steps, such as solvent extraction (e.g., toluene or dichloroethane) to remove by-products like 2-aminonaphthalene, may parallel methods described in U.S. Patent 4,510,100 .
Laboratory-Scale Preparation and Optimization
On a laboratory scale, the compound may be synthesized via:
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Direct amination of 1-naphthoic acid using hydroxylamine derivatives.
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Protection-deprotection strategies to prevent unwanted side reactions at the carboxylic acid group.
Key parameters include temperature control (e.g., 120–150°C for amination ) and pH adjustment during acidification to ensure selective precipitation of the hydrochloride salt. The use of inert atmospheres minimizes oxidation of the amino group, a common side reaction in aromatic amine synthesis.
Physicochemical Properties
Solubility and Stability
As a hydrochloride salt, 2-amino-1-naphthoic acid exhibits enhanced solubility in polar solvents such as water and ethanol compared to its free base form. Computed properties from PubChem suggest moderate hydrophilicity, with logP values indicative of balanced lipophilic-hydrophilic character . The compound is stable under ambient conditions but may degrade upon prolonged exposure to light or moisture, necessitating storage in amber containers under inert gas.
Thermal and Spectral Characteristics
Thermogravimetric analysis (TGA) of similar hydrochloride salts reveals dehydration events at 70–100°C, followed by decomposition above 200°C . Fourier-transform infrared (FTIR) spectroscopy would show characteristic peaks for the carboxylic acid (1700–1720 cm), ammonium ion (2500–3000 cm), and aromatic C-H stretching (3050–3100 cm) .
Applications in Chemical Research
Pharmaceutical Intermediates
Naphthalene derivatives are pivotal in drug discovery, serving as scaffolds for nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. The amino and carboxylic acid groups in 2-amino-1-naphthoic acid hydrochloride enable its use in peptide coupling reactions or as a building block for heterocyclic compounds. For instance, it could act as a precursor for quinoline derivatives, which exhibit antimicrobial and anticancer activities .
Material Science and Dye Chemistry
The compound’s aromaticity and functional groups make it suitable for synthesizing organic dyes and pigments. Its ability to form coordination complexes with metal ions (e.g., Fe, Cu) could be exploited in catalytic systems or sensor technologies .
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